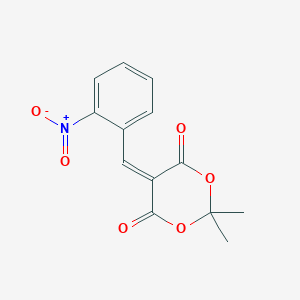

2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione

Description

2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative featuring a 2-nitrophenyl substituent at the methylene position. This compound is synthesized via condensation of 2-nitrobenzaldehyde with Meldrum’s acid under catalytic conditions. Its crystal structure and electronic properties have been studied extensively to understand its role in supramolecular interactions and synthetic pathways.

Properties

IUPAC Name |

2,2-dimethyl-5-[(2-nitrophenyl)methylidene]-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO6/c1-13(2)19-11(15)9(12(16)20-13)7-8-5-3-4-6-10(8)14(17)18/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOZFMSUNUOFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Protocol

The most widely reported method involves refluxing equimolar amounts of Meldrum’s acid and 2-nitrobenzaldehyde in a polar aprotic solvent (e.g., dichloromethane or ethanol) with a catalytic base (pyridine or triethylamine).

Procedure :

- Dissolve Meldrum’s acid (1.0 equiv, 1.44 g, 10 mmol) and 2-nitrobenzaldehyde (1.0 equiv, 1.51 g, 10 mmol) in 20 mL of dichloromethane.

- Add pyridine (0.1 equiv, 0.8 mL) and reflux at 40°C for 4–6 hours.

- Cool the mixture, filter the precipitate, and recrystallize from ethanol.

Mechanistic Insight :

The base deprotonates Meldrum’s acid at the C5 position, forming a resonance-stabilized enolate. This nucleophile attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde, followed by dehydration to yield the α,β-unsaturated product.

Green Chemistry Approaches

Ultrasonic-Assisted Synthesis

A solvent-free, ultrasonic method enhances reaction efficiency by accelerating enolate formation and reducing side reactions.

Procedure :

- Mix Meldrum’s acid (10 mmol) and 2-nitrobenzaldehyde (10 mmol) with 10 mol% triethylamine.

- Irradiate the mixture with ultrasound (40 kHz, 300 W) at 25°C for 37 minutes.

- Wash the crude product with ice-cold ethanol.

Advantages :

- Time Efficiency : Completion in <1 hour vs. 4–6 hours thermally.

- Reduced Solvent Use : Eliminates dichloromethane, aligning with green chemistry principles.

Aqueous-Mediated Reaction

Water acts as a benign solvent in the presence of catalytic amines.

Procedure :

- Suspend Meldrum’s acid (10 mmol) and 2-nitrobenzaldehyde (10 mmol) in 10 mL H₂O.

- Add triethylamine (0.5 mL) and stir at 80°C for 2 hours.

- Extract with ethyl acetate and evaporate under reduced pressure.

Catalytic Innovations

Hydrotalcite Catalysts

Calcined Mg-Al hydrotalcites (500°C) provide basic sites for enolate generation, enabling solvent-free synthesis.

Procedure :

- Grind Meldrum’s acid (10 mmol), 2-nitrobenzaldehyde (10 mmol), and hydrotalcite (0.5 g).

- Heat at 80°C for 1 hour.

- Filter the catalyst and purify the product via column chromatography.

Advantages :

- Recyclability : Catalyst reused 3× without significant activity loss.

- No Byproducts : Avoids stoichiometric base use.

Visible Light Photocatalysis

Visible light (450 nm) activates the reaction via a radical pathway, though yields for nitro-substituted derivatives remain moderate.

Procedure :

- Mix Meldrum’s acid, 2-nitrobenzaldehyde, and aqueous tamarind extract (5 mL) as a photosensitizer.

- Irradiate with a 15 W LED for 10 minutes.

- Isolate the product by filtration.

Comparative Analysis of Methods

| Method | Conditions | Time | Yield | Key Advantages |

|---|---|---|---|---|

| Classical Knoevenagel | CH₂Cl₂, pyridine, reflux | 4–6 h | 65–72% | High reliability |

| Ultrasonic | Solvent-free, ultrasound | 37 min | 72% | Fast, eco-friendly |

| Aqueous | H₂O, triethylamine | 2 h | 68% | Low toxicity |

| Hydrotalcite Catalysis | Solvent-free, 80°C | 1 h | 70% | Recyclable catalyst |

| Visible Light | H₂O, LED light | 10 min | 55% | Energy-efficient but lower yield |

Challenges and Optimization

Side Reactions

- Retro-Diels-Alder Decomposition : At temperatures >100°C, Meldrum’s acid decomposes into acetone and CO₂.

- Oligomerization : Prolonged reaction times may lead to dimerization of the benzylidene product.

Mitigation Strategies :

Purification

The product is typically isolated by filtration or extraction due to low solubility in polar solvents. Recrystallization from ethanol/water (1:1) enhances purity (>98% by HPLC).

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide.

Major Products

Reduction: 2,2-Dimethyl-5-((2-aminophenyl)methylene)-1,3-dioxane-4,6-dione.

Substitution: Various substituted nitrophenyl derivatives.

Condensation: Complex dioxane derivatives.

Scientific Research Applications

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. It can be utilized to create derivatives that exhibit antimicrobial properties. For instance, studies have shown that modifications of Meldrum's acid derivatives can enhance biological activity against resistant strains of bacteria .

Synthesis of Anticancer Agents

Research indicates that 2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione can be transformed into precursors for antitumor drugs. The compound's structure allows for reactions that yield quinolone derivatives, which are known for their anticancer properties .

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties against various strains including E. coli, S. aureus, and P. aeruginosa. Its derivatives have shown promise as effective agents in combating antibiotic-resistant bacteria .

Organic Synthesis

Due to its electrophilic nature, the compound can participate in Diels-Alder reactions and other organic transformations. This versatility makes it a key building block in synthetic organic chemistry .

Case Study 1: Antibacterial Activity

A study published in a peer-reviewed journal evaluated the antibacterial effects of derivatives based on this compound against standard and multiresistant bacterial strains. The results indicated that certain modifications increased the efficacy of these compounds significantly compared to traditional antibiotics .

Case Study 2: Synthesis of Anticancer Compounds

Another research effort focused on synthesizing quinolone derivatives from this compound. The study demonstrated how the structural features of this compound facilitate reactions leading to compounds with notable anticancer activity. The synthesized compounds were tested in vitro and showed promising results against cancer cell lines .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Intermediates | Used in the synthesis of antimicrobial agents | Enhances efficacy against resistant bacteria |

| Anticancer Agents | Precursor for quinolone derivatives | Effective against cancer cell lines |

| Organic Synthesis | Participates in Diels-Alder reactions | Versatile building block in synthetic chemistry |

| Antimicrobial Activity | Evaluated for activity against various bacterial strains | Significant antibacterial properties observed |

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with biological molecules. The dioxane ring provides stability and rigidity to the molecule, allowing it to fit into specific binding sites on enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Meldrum’s acid derivatives vary widely based on substituents at the methylene position. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on synthesis, physicochemical properties, and applications.

Aromatic Substituted Derivatives

- Key Differences: Electron Effects: The ortho-nitro group in the target compound induces greater steric hindrance and stronger electron-withdrawing effects compared to para-nitro derivatives, affecting reaction kinetics and crystal packing . Applications: The ortho-nitro derivative serves as a precursor for bioactive quinolones, while para-substituted analogs are less explored for medicinal uses .

Heterocyclic Substituted Derivatives

- Key Differences :

- Electronic Profiles : Thienyl and indolyl substituents introduce π-conjugation and heteroatom interactions, differing from the nitro group’s electron-deficient character .

- Biological Activity : Indole-containing derivatives show promise in CNS drug development, whereas the target compound’s nitro group directs it toward anti-infective applications .

Aliphatic and Cycloalkyl Substituted Derivatives

- Key Differences :

Structural and Crystallographic Insights

- Crystal Packing : The ortho-nitro group in the target compound facilitates intermolecular hydrogen bonding (N–O···H interactions), unlike para-nitro or methoxy derivatives, which rely on weaker van der Waals forces .

- Thermal Stability : Nitro-substituted derivatives exhibit higher decomposition temperatures (>250°C) compared to aliphatic analogs (<200°C) .

Biological Activity

2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione, commonly referred to as a dioxane derivative, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on diverse scientific literature.

The compound has the following chemical properties:

- Molecular Formula : C13H11NO6

- Molecular Weight : 277.23 g/mol

- Melting Point : 119 °C

- Boiling Point : 558.0 °C (predicted)

- Density : 1.389 g/cm³ (predicted) .

Synthesis

The synthesis of this compound typically involves the condensation of suitable aromatic aldehydes with Meldrum's acid derivatives. This method allows for the introduction of various substituents that can influence the biological activity of the final product.

Antimicrobial Activity

Research indicates that derivatives of 1,3-dioxane compounds exhibit significant antimicrobial properties. In one study, a related compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The introduction of nitrophenyl groups was found to enhance the antibacterial efficacy compared to non-substituted analogs .

Table 1: Antimicrobial Activity of Dioxane Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 16 µg/mL |

| Related Dioxane Derivative | E. coli | 32 µg/mL |

| Another Derivative | P. aeruginosa | 64 µg/mL |

Anticancer Properties

In vitro studies have shown that certain dioxane derivatives possess anticancer properties. For example, a compound structurally similar to this compound exhibited selective cytotoxicity against human cancer cell lines such as Caco-2 and A549. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | Percentage Viability (%) |

|---|---|---|

| This compound | Caco-2 | 39.8% (p < 0.001) |

| Related Compound | A549 | 35.0% |

Case Study 1: Antibacterial Efficacy

A study published in Chemistry & Biodiversity evaluated the antibacterial effects of various dioxane derivatives against clinical strains of bacteria. The results indicated that compounds with nitro substitutions showed enhanced activity against resistant strains compared to their unsubstituted counterparts .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of dioxane derivatives on cancer cell lines. It was found that introducing specific functional groups significantly improved anticancer activity through mechanisms involving apoptosis and inhibition of proliferation .

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Solvent-free or H₂O | |

| Catalyst | Piperidine (5 mol%) | |

| Reaction Time | 2–4 hours | |

| Yield | 85–92% |

Basic Question: How is the compound characterized structurally?

Answer:

X-ray crystallography is the gold standard for structural elucidation. Key findings:

- Crystal system : Monoclinic or triclinic, with space group P1 or P2₁/c .

- Bond lengths : The dioxane ring exhibits π-electron delocalization (C=O: 1.225 Å, C–C: 1.441 Å) .

- Intramolecular interactions : N–H···O hydrogen bonds (1.86 Å) stabilize planar conformations .

Complementary techniques: - 13C NMR : Signals at δ 105.5 ppm (C2) and δ 164.31 ppm (C=O) .

- Mass spectrometry : Molecular ion peaks at m/z 277 (M⁺) with fragmentation patterns confirming substituents .

Advanced Question: What reaction pathways govern the compound’s reactivity with nucleophiles?

Answer:

The exocyclic methylene group undergoes nucleophilic addition. For example:

- Ammonia reaction : Forms 5-[amino(thiomethyl)methylene] derivatives via Michael addition, with yields >90% under aqueous conditions .

- Oxidation : m-Chloroperbenzoic acid converts thiomethyl to sulfinyl groups (δ 42.30 ppm in ¹³C NMR) .

Mechanistic Insights :

Electrophilic activation : The nitro group enhances electrophilicity at the methylene carbon.

Steric effects : 2,2-Dimethyl groups hinder planar transition states, favoring regioselective additions .

Advanced Question: How do crystal packing interactions influence its physicochemical properties?

Answer:

Intermolecular forces dictate solubility and thermal stability:

- Hydrogen bonding : N–H···O interactions (2.8–3.0 Å) form 2D sheets, increasing melting points (>200°C) .

- π–π stacking : Aromatic nitro groups align with dioxane rings (centroid distance: 5.18 Å), enhancing crystallinity .

Thermogravimetric analysis (TGA) : Decomposition begins at 220°C, correlating with disrupted H-bond networks .

Advanced Question: What strategies improve its stability under acidic/basic conditions?

Answer:

The dioxane ring is labile in polar protic solvents. Stabilization methods:

- pH control : Store at neutral pH (6–8); acidic conditions hydrolyze the ring to malonate derivatives .

- Derivatization : Introduce electron-withdrawing groups (e.g., sulfoxide) to reduce ring strain .

Kinetic studies : Hydrolysis half-life at pH 2: 30 minutes vs. >24 hours at pH 7 .

Advanced Question: How is its biological activity evaluated in antimicrobial studies?

Answer:

- Assay design : Use broth microdilution (MIC) against Staphylococcus aureus and Escherichia coli.

- Structure-activity relationship (SAR) : Nitro and methyl groups enhance membrane disruption, with MIC values of 8–16 µg/mL .

- Cytotoxicity testing : MTT assays on mammalian cells (IC₅₀ > 100 µg/mL) confirm selectivity .

Q. Table 2: Biological Activity Profile

| Organism | MIC (µg/mL) | Reference |

|---|---|---|

| S. aureus (Gram+) | 8 | |

| E. coli (Gram−) | 16 |

Advanced Question: Can computational methods predict its reactivity in heterocyclic synthesis?

Answer:

Density functional theory (DFT) at B3LYP/6-31G** level:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.